molecular formula C25H43FN6O10 B12766722 WCK-771 tetrahydrate CAS No. 847545-29-3

WCK-771 tetrahydrate

Cat. No.: B12766722
CAS No.: 847545-29-3
M. Wt: 606.6 g/mol
InChI Key: HYZOLQQTFAWQDZ-HSFRFRSPSA-N
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Description

WCK-771 tetrahydrate, also known as levonadifloxacin, is a novel broad-spectrum antibacterial agent developed by Wockhardt. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The compound is formulated as an intravenous injection for the treatment of skin and soft tissue infections, including acute bacterial skin and skin structure infections, diabetic foot infections, and concurrent bacteremia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WCK-771 tetrahydrate involves multiple steps, including the formation of the core benzoquinolizine structure and subsequent functionalization. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions

WCK-771 tetrahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various impurities and degradation products, which are identified and quantified using HPLC .

Scientific Research Applications

WCK-771 tetrahydrate has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for impurity profiling and degradation studies.

    Biology: Studied for its antibacterial activity against resistant strains of bacteria.

    Medicine: Used in clinical trials and treatments for infections caused by resistant bacteria.

    Industry: Employed in the development of new antibacterial agents and formulations.

Mechanism of Action

WCK-771 tetrahydrate exerts its antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. This mechanism is particularly effective against MRSA and VRSA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WCK-771 tetrahydrate is unique due to its high efficacy against resistant strains of bacteria and its formulation as an intravenous injection, making it suitable for severe infections .

Properties

CAS No.

847545-29-3

Molecular Formula

C25H43FN6O10

Molecular Weight

606.6 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;tetrahydrate

InChI

InChI=1S/C19H21FN2O4.C6H14N4O2.4H2O/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21;7-4(5(11)12)2-1-3-10-6(8)9;;;;/h8-11,23H,2-7H2,1H3,(H,25,26);4H,1-3,7H2,(H,11,12)(H4,8,9,10);4*1H2/t10-;4-;;;;/m00..../s1

InChI Key

HYZOLQQTFAWQDZ-HSFRFRSPSA-N

Isomeric SMILES

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N.O.O.O.O

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N.O.O.O.O

Origin of Product

United States

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